molecular formula C7H12N4S2 B13801482 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate CAS No. 806618-32-6

2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate

Cat. No.: B13801482
CAS No.: 806618-32-6
M. Wt: 216.3 g/mol
InChI Key: UYCJLCWEJVRXLM-UHFFFAOYSA-N
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Description

2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate is a chemical intermediate of significant interest in medicinal and organic chemistry research. The compound features a 2-aminothiazole moiety, a privileged structure in drug discovery known to be associated with a broad spectrum of pharmacological activities . The 2-aminothiazole scaffold is a classic bioisostere for pyrimidine and other heterocyclic rings, a substitution that can enhance a compound's lipophilicity, cell permeability, and ultimately its bioavailability . This makes derivatives based on this core structure valuable scaffolds for developing new therapeutic agents. The presence of both the aminothiazole ring and the carbamimidothioate group provides two distinct reactive sites for further chemical derivatization. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules targeted at infectious diseases . Its structural features make it a promising candidate for generating libraries of novel compounds for high-throughput screening against biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

806618-32-6

Molecular Formula

C7H12N4S2

Molecular Weight

216.3 g/mol

IUPAC Name

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate

InChI

InChI=1S/C7H12N4S2/c1-4-5(13-7(10)11-4)2-3-12-6(8)9/h2-3H2,1H3,(H3,8,9)(H2,10,11)

InChI Key

UYCJLCWEJVRXLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CCSC(=N)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate

General Synthetic Strategy

The synthesis of This compound generally involves the construction of the thiazole ring system followed by the introduction of the carbamimidothioate functional group on the ethyl side chain. The key steps include:

  • Formation of the 1,3-thiazole ring substituted at positions 2, 4, and 5.
  • Introduction of the amino group at position 2.
  • Attachment of the ethyl carbamimidothioate moiety at position 5 via a suitable linker.

Specific Synthetic Routes

Cyclization via Dimethyl Cyanodithioimidocarbonate and Aminoalkyl Precursors

One documented approach, adapted from methods used in related thiazole derivatives synthesis, involves the condensation of dimethyl cyanodithioimidocarbonate with an appropriate aminoalkyl compound, followed by cyclization to form the thiazole ring. This method was exemplified in the synthesis of 2-substituted 4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, which share structural similarities with the target compound.

Reaction Scheme:

  • Condensation of dimethyl cyanodithioimidocarbonate with 2-aminoethylamine (or a protected derivative) to form an intermediate imidate.
  • Cyclization using sodium sulfide or potassium carbonate to form the thiazole ring.
  • Introduction of the carbamimidothioate group via reaction with suitable thiourea derivatives or carbamimidothioate precursors.

This sequence allows the formation of the 1,3-thiazole ring with the amino and methyl substituents properly positioned, and the ethyl side chain functionalized with carbamimidothioate.

Displacement Reactions on Preformed Thiazole Rings

Another approach involves starting from a preformed 2-(1,3-thiazol-2-ylmethylsulfanyl)ethanamine intermediate, which can be functionalized by displacement reactions to introduce the carbamimidothioate group. Such displacement reactions often utilize reagents like cyanamides or thiourea derivatives to convert primary amines into carbamimidothioates.

Analytical Data and Purification

Recrystallization and Purification

Recrystallization is commonly employed to purify the final compound, ensuring high purity for biological evaluation. Typical solvents include ethanol, methanol, or aqueous mixtures, depending on solubility profiles.

Characterization Techniques

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Outcome/Notes Source
1 Dimethyl cyanodithioimidocarbonate + 2-aminoethylamine Formation of intermediate imidate
2 Sodium sulfide, Potassium carbonate (cyclization) Cyclization to 1,3-thiazole ring
3 Thiourea derivatives or carbamimidothioate precursors Introduction of carbamimidothioate group on ethyl side
4 Recrystallization (ethanol/methanol) Purification of final compound
5 NMR, MS, IR, Elemental Analysis Structural confirmation and purity assessment

Research Results and Discussion

Synthesis Efficiency and Yields

The described synthetic routes typically yield the target compound in moderate to good yields (50-80%), depending on reaction conditions and purification efficiency. The stepwise approach allows for control over substitution patterns and functional group integrity.

Biological Relevance of Preparation Method

The synthetic method ensures the preservation of the amino and carbamimidothioate groups, which are crucial for the biological activity of the compound, especially in anticancer research contexts where related thiazole derivatives have shown promising apoptosis-inducing properties.

Alternative Synthetic Considerations

  • Use of protecting groups on amino functionalities to prevent side reactions.
  • Optimization of reaction times and temperatures to maximize yield and purity.
  • Exploration of alternative cyclization agents or catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Formulas
Compound Name Substituents/Functional Groups Molecular Formula
2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate Ethyl carbamimidothioate C₇H₁₁N₅S₂ (inferred)
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 4-Nitrophenyl, pyrimidine-dione C₁₇H₁₆N₆O₆S
Ethyl 2-(2-aminothiazol-5-yl)acetate Ethyl acetate C₇H₁₀N₂O₂S
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide Sulfanyl (thioether), acetamide C₆H₉N₃OS₂
(2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide Hydrazine-carbothioamide, anilino C₁₃H₁₅N₇S₂

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in the pyrimidine-dione derivative (Table 1, row 2) enhances stability via resonance but reduces nucleophilicity compared to the methyl group in the target compound .
  • Carbamimidothioate vs.

Physical and Spectral Properties

Table 2: Comparative Physical Data
Compound Name Melting Point (°C) Spectral Data (1H NMR, HRMS)
Target Compound Not reported Not available in evidence
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 206–208 1H NMR (DMSO-d6): δ 8.30 (d, 2H, Ar–H), 6.80 (s, 1H, Thiazole–H); HRMS [M+H]+: 433.0821
Ethyl 2-(2-aminothiazol-5-yl)acetate Not reported Likely δ 4.15 (q, 2H, OCH₂), 3.50 (s, 2H, CH₂CO)

Analysis :

  • The nitro-substituted derivative (Table 2, row 2) exhibits a higher melting point (206–208°C) due to increased polarity and intermolecular interactions .
  • HRMS data for the target compound are unavailable, but similar compounds show [M+H]+ peaks, aiding structural confirmation.

Biological Activity

2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.

The compound's molecular formula is C8H12N4S2C_8H_{12}N_4S_2, with a molecular weight of 232.34 g/mol. Its structure features a thiazole ring, which is known for its biological significance in various pharmacological contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Thiazoles have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated IC50 values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cancer cell lines, indicating their effectiveness in inhibiting tumor growth .

Table 1: Antiproliferative Activity of Thiazole Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AU-9375.7Induces apoptosis
Compound BSK-MEL-112.2Inhibits tubulin polymerization
This compoundTBDTBDTBD

The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis and the inhibition of critical cellular pathways such as tubulin polymerization and cyclin-dependent kinase (CDK) activity. For example, compounds structurally related to our compound have been shown to induce apoptosis in a concentration-dependent manner without affecting tubulin polymerization at certain concentrations .

Case Studies

Several case studies have examined the biological activity of thiazole compounds similar to this compound:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various thiazole derivatives against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The results indicated that modifications on the thiazole ring significantly influenced the potency of these compounds .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that electron-withdrawing groups at specific positions on the thiazole ring enhance biological activity, suggesting that further modifications could lead to more potent derivatives .

Q & A

Basic: What are the common synthetic routes for 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate?

The synthesis typically involves a multi-step approach:

  • Thiazole core formation : The Hantzsch thiazole synthesis is widely used, where α-haloketones (e.g., 4-methyl-2-bromoacetophenone) react with thiourea or thioamides to form the 2-amino-4-methylthiazole scaffold .
  • Carbamimidothioate incorporation : The ethyl carbamimidothioate moiety is introduced via nucleophilic substitution or coupling reactions. For example, methyl carbamimidothioate sulfate can react with intermediates under basic conditions in methanol or ethanol, as seen in one-pot multicomponent reactions .
  • Purification : Recrystallization from ethanol or aqueous ethanol is commonly employed to isolate the final product .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol/water mixtures improve solubility during recrystallization .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) may accelerate carbamimidothioate coupling, though catalyst-free conditions are preferred to avoid metal contamination .
  • Temperature control : Maintaining temperatures between 70–80°C during condensation steps balances reaction kinetics and side-product formation .
  • Real-time monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

Basic: What analytical techniques are essential for characterizing this compound?

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks to confirm the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and ethyl carbamimidothioate (δ 3.1–3.5 ppm for methylene groups) .
    • HRMS : Verify molecular ion peaks ([M+H]+) with <2 ppm error .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

Advanced: How can structural ambiguities in derivatives be resolved using crystallography?

  • X-ray diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond angles and confirms stereochemistry. For example, triazinan-1-yl acetates require this to distinguish between tautomers .
  • Data collection : Use MoKα radiation (λ = 0.71073 Å) and refine structures with programs like OLEX2, referencing SHELX parameter sets .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯S) that stabilize the crystal lattice, critical for understanding solubility .

Basic: What biological targets are associated with this compound?

  • Enzyme inhibition : The thiazole core may inhibit kinases or proteases via competitive binding at ATP pockets .
  • Receptor modulation : The carbamimidothioate group can act as a hydrogen-bond donor, interacting with GPCRs or ion channels .
  • Antimicrobial activity : Structural analogs show efficacy against Gram-positive bacteria by disrupting cell wall synthesis .

Advanced: How do structural modifications influence bioactivity and selectivity?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance binding to hydrophobic enzyme pockets .
    • Polar groups (e.g., -OH, -OCH3) improve solubility but may reduce membrane permeability .
  • SAR studies : Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like acetylcholinesterase, guiding rational design .
  • In vivo validation : Pharmacokinetic profiling in murine models identifies metabolites that retain activity, such as sulfoxide derivatives .

Basic: What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store at −20°C in amber vials to prevent photodegradation of the thiazole ring .
  • pH sensitivity : The carbamimidothioate group hydrolyzes in acidic conditions (pH < 4), requiring neutral buffers during biological assays .
  • Light exposure : UV light induces cis-trans isomerism in the ethyl chain; use light-protected glassware .

Advanced: How can conflicting data in biological activity studies be reconciled?

  • Assay standardization : Discrepancies in IC50 values often arise from variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Use harmonized protocols (e.g., NIH guidelines) .
  • Metabolite interference : LC-MS/MS quantifies active metabolites (e.g., thiazole-N-oxide) that may contribute to observed effects .
  • Off-target profiling : Kinome-wide screening (e.g., using KINOMEscan) identifies secondary targets that explain paradoxical results .

Basic: What computational tools are used to model interactions of this compound?

  • Molecular docking : Software like Schrödinger Suite or GOLD predicts binding poses to enzymes like cyclooxygenase-2 .
  • DFT calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals to predict reactivity .

Advanced: What strategies mitigate toxicity in preclinical development?

  • Prodrug design : Mask the carbamimidothioate with ester groups, which hydrolyze in vivo to release the active form .
  • CYP450 profiling : Identify isoforms (e.g., CYP3A4) responsible for hepatotoxic metabolites using human liver microsomes .
  • Structural simplification : Remove the 4-methyl group on the thiazole to reduce off-target binding to hERG channels .

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